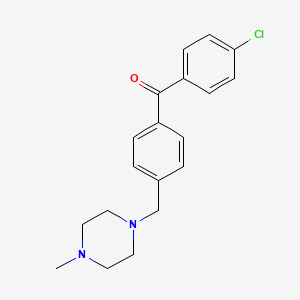
Cyclobutyl 2,3-dichlorophenyl ketone
Vue d'ensemble
Description
Cyclobutyl 2,3-dichlorophenyl ketone (CDK) is a synthetic organic compound belonging to the family of cyclobutyl ketones. It is a colorless, crystalline solid with a molecular weight of 232.05 g/mol. CDK is a highly reactive compound and has been extensively studied for its potential applications in organic synthesis, drug design, and biochemistry.
Applications De Recherche Scientifique
Photoreactions in the Solid State
- Study on the Norrish Type II Reaction : Cyclobutyl 2,3-dichlorophenyl ketone was studied as part of a group of α-cycloalkyl-p-chloroacetophenone derivatives. The research examined their behavior in the solid state under photochemical conditions. It was observed that these compounds undergo smooth Type II photochemistry in the crystalline phase. The study provided insights into the geometries and distances relevant to the hydrogen abstraction in these reactions (Scheffer et al., 1986).
Synthesis of Complex Organic Molecules
- Regioselective Synthesis of Quinolin-8-ols : A study demonstrated the cyclization of ketone derivatives to produce quinolin-8-ols. This process involved the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone and showcased the potential of cyclobutyl ketones in complex organic syntheses (Uchiyama et al., 1998).
Applications in Organic Synthesis and Rearrangements
- Bicyclobutylidene to Bicyclooctene Rearrangement : Research focused on rearranging bicyclobutylidenes to bicyclooctenes, which are key intermediates in synthesizing complex organic compounds like ceratopicanol and hirsutene. This study highlights the versatility of cyclobutyl compounds in organic synthesis (Anger et al., 1998).
Chemical Improvements and Modifications
Improvement in Synthesis of Certain Compounds : A study described the synthesis improvement of specific ketone derivatives, including those related to cyclobutyl phenyl ketones. These improvements have implications in the production of various chemical products, including insecticides (Xue-yan, 2011).
Cycloaddition Reactions : Another study explored the [2+2] cycloaddition of alkenyl sulfide with α,β-unsaturated ketone, leading to the production of 1-cyclobutenyl ketones. This research provides insights into cycloaddition reactions involving cyclobutyl ketones (Takeda et al., 1986).
Catalytic Applications
Suzuki-Miyaura Coupling of Ketones : A study highlighted the efficient use of simple ketones, including cyclobutyl variants, as electrophiles in Suzuki-Miyaura coupling reactions. This has significant implications in catalysis and the synthesis of more complex aromatic ketones (Xia et al., 2018).
Dehydrogenative Silylation Catalyzed by Platinum Complexes : Another research demonstrated the use of methylplatinum triflate coordinated with cyclobutene derivatives as a catalyst for the silylation of ketones. This catalytic process is significant in producing silyl enol ethers (Ozawa et al., 2001).
Propriétés
IUPAC Name |
cyclobutyl-(2,3-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c12-9-6-2-5-8(10(9)13)11(14)7-3-1-4-7/h2,5-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCTZUOAFXSQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642546 | |
| Record name | Cyclobutyl(2,3-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2,3-dichlorophenyl ketone | |
CAS RN |
898791-12-3 | |
| Record name | Cyclobutyl(2,3-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate](/img/structure/B1613855.png)

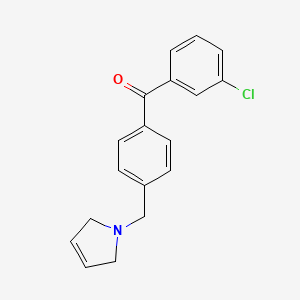

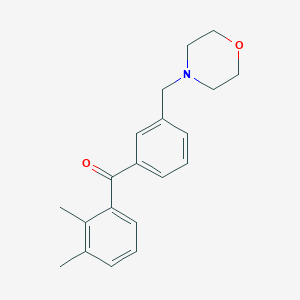
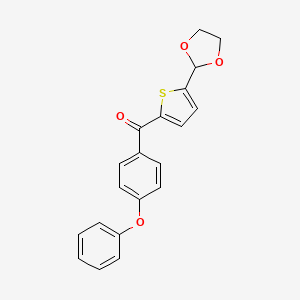

![2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613868.png)


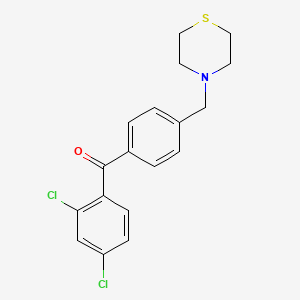
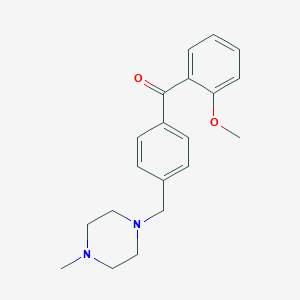
![Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1613875.png)
